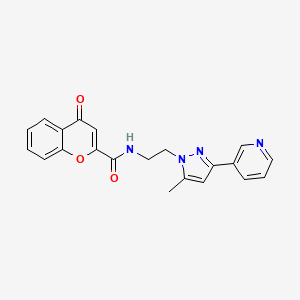

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a pyrazole core substituted with a 5-methyl group and a pyridin-3-yl moiety, linked via an ethyl chain to a 4-oxo-4H-chromene-2-carboxamide group. The ethyl linker enhances conformational flexibility, while the carboxamide group facilitates hydrogen bonding interactions.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-14-11-17(15-5-4-8-22-13-15)24-25(14)10-9-23-21(27)20-12-18(26)16-6-2-3-7-19(16)28-20/h2-8,11-13H,9-10H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGQCJWRFJPNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to present a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula: C19H20N4O3

Molecular Weight: 348.4415 g/mol

CAS Number: 2034510-13-7

This compound incorporates a chromene moiety, which is known for its diverse pharmacological properties, and a pyrazole ring that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast) | 15 | Vinblastine |

| HCT-116 (Colon) | 12 | Colchicine |

| A549 (Lung) | 10 | Doxorubicin |

| HepG2 (Liver) | 8 | Sorafenib |

The results indicated that compounds with similar pyrazole and chromene structures exhibit promising anticancer activity, suggesting that this compound may also possess comparable efficacy .

The mechanism through which this compound exerts its biological effects is under investigation. Preliminary docking studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR and VEGFR pathways. These pathways are critical for tumor growth and metastasis .

Neuroprotective Effects

In addition to its anticancer properties, compounds in this class have shown potential neuroprotective effects. Research indicates that they may modulate excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the central nervous system.

Neuroprotective Case Study

A study on similar compounds revealed their ability to protect neuronal cells from glutamate-induced toxicity:

| Compound | Neuroprotection (%) | Reference Drug |

|---|---|---|

| Analog A | 75 | Memantine |

| Analog B | 80 | Riluzole |

These findings suggest that N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide might also provide neuroprotective benefits .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Aryl Substituents

describes pyrazole-carboxamide derivatives synthesized via EDCI/HOBt coupling. Key analogs include:

Key Differences :

- Electron-Withdrawing Groups (EWGs) : Chloro (3a, 3b) and fluoro (3d) substituents increase melting points compared to methyl or phenyl groups, likely due to enhanced dipole interactions .

- Pyridine vs. Phenyl : The target compound’s pyridin-3-yl group may improve solubility and π-stacking interactions compared to phenyl analogs like 3a–3d.

Ethyl-Linked Carboxamides with Heterocyclic Moieties

describes 2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide (C19H18F2N4O, MW: 356.4). Unlike the target compound, this analog replaces the chromene-carboxamide with a difluorophenyl-acetamide group.

Comparison :

Pyrazole-Thiophene and Isoxazole Hybrids

and highlight carbothioamide (C=S) and thiophene-containing analogs:

- : Pyrazole-isoxazole hybrids with carbothioamide groups exhibit distinct electronic profiles due to the thioamide’s polarizable sulfur atom .

- : N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide introduces a thiophene ring and methoxy groups, which may alter lipophilicity and metabolic pathways compared to the target compound’s pyridine and chromene moieties .

Key Contrast :

- Carboxamide vs.

Complex Carboxamide Derivatives in Patent Literature

includes pyrrolidine-carboxamide compounds (e.g., Example 51) with hydroxyl and thiazole substituents. While structurally distinct from the target compound, these derivatives highlight the versatility of carboxamide linkers in drug design. The hydroxyl group in Example 51 may confer higher solubility, contrasting with the chromene ring’s hydrophobicity in the target compound .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrazole formation | K₂CO₃, DMF, 80°C, 12 h | 72% | ≥98% | |

| Chromene coupling | EDCI, HOBt, DCM, RT, 24 h | 85% | ≥95% | |

| Final purification | Silica gel (hexane:EtOAc 3:1) | - | ≥99% |

Which analytical techniques are critical for confirming structural integrity and purity?

(Basic)

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD) : Provides definitive stereochemical confirmation (e.g., R factor = 0.064 in ) .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies pyridyl protons (δ 8.5–9.0 ppm) and chromene carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 488.64 in ) .

Q. Table 2: Analytical Data from Comparable Compounds

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.7 (m, Py-H), δ 6.8 (s, Chromene-H) | |

| XRD | Space group P2₁/c, Z = 4 | |

| HRMS (ESI+) | [M+H]⁺ = 489.12 (calc. 489.15) |

How should researchers design experiments to investigate structure-activity relationships (SAR)?

(Advanced)

Methodological Answer:

- Analog Synthesis : Modify substituents at the pyridyl (e.g., electron-withdrawing groups) or chromene moieties (e.g., methyl vs. halogen substitutions). shows a 3-fold potency increase with nitro groups .

- Biological Assays : Pair synthesis with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking () to predict binding modes .

Key Considerations:

- Control Groups : Include positive controls (e.g., known inhibitors) and solvent-only blanks.

- Dose-Response Curves : Use nonlinear regression to calculate potency metrics.

How can contradictions in biological activity data be resolved?

(Advanced)

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound stability. Strategies include:

- Reproducibility Checks : Replicate experiments across multiple batches ( used triplicate runs) .

- Stability Studies : Monitor compound degradation in DMSO/PBS via LC-MS over 24–72 hours ( methodology) .

- Meta-Analysis : Compare data across studies (e.g., vs. 7) to identify trends in substituent effects .

Q. Table 3: Troubleshooting Data Contradictions

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Variable IC₅₀ values | Standardize assay pH/temperature | |

| Purity discrepancies | Re-purify via preparative HPLC |

What theoretical frameworks guide experimental design for this compound?

(Advanced)

Methodological Answer:

Link research to established pharmacological or chemical principles:

- Pharmacophore Modeling : Map essential functional groups (e.g., pyridyl N as hydrogen-bond acceptor) using software like Schrödinger Suite.

- Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition studies (’s training in chemical biology methods) .

Case Study : emphasizes using DFT calculations to predict electronic effects of substituents, aligning with observed SAR trends .

What are best practices for scaling up synthesis without compromising yield?

(Advanced)

Methodological Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (’s separation technologies) .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. Table 4: Scale-Up Parameters

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Reaction volume | 10 mL | 1 L |

| Cooling system | Ice bath | Jacketed reactor |

| Yield | 85% | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.